molecular formula C10H8N4 B1298856 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole CAS No. 6488-88-6

2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole

Cat. No. B1298856
CAS RN: 6488-88-6
M. Wt: 184.2 g/mol
InChI Key: QMKRHMVAGXMKAA-UHFFFAOYSA-N
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Description

The compound “2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole” is a chemical compound that falls under the category of laboratory chemicals . It is also known as “(1H-Pyrazol-1-yl)pyridine” and is used in various chemical reactions .


Molecular Structure Analysis

Pyrazoles, including “2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole”, are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They exhibit tautomerism, a phenomenon that may influence their reactivity and impact the synthetic strategies where pyrazoles take part .


Chemical Reactions Analysis

Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . The presence of the pyrazole moiety in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Scientific Research Applications

Antimicrobial and Antiparasitic Agents

2-pyrazol-1-yl-1H-benzimidazole: derivatives have been identified as potent antimicrobial and antiparasitic agents . These compounds exhibit significant activity against a variety of pathogens, including resistant strains of bacteria and parasites. The structural motif of benzimidazole linked to a pyrazole ring is particularly effective in disrupting the life cycle of parasites such as Leishmania and Plasmodium, which cause leishmaniasis and malaria, respectively.

Anticancer Research

The benzimidazole and pyrazole moieties are known to possess anticancer properties . When combined, as in 2-pyrazol-1-yl-1H-benzimidazole , they may interact with cancer cell lines to inhibit growth or induce apoptosis. Research into these compounds could lead to the development of new chemotherapeutic agents that target specific types of cancer cells with higher efficacy and lower toxicity.

Enzyme Inhibition

These compounds are studied for their potential as enzyme inhibitors . By binding to the active sites of certain enzymes, they can modulate the enzyme’s activity, which is a valuable trait in the treatment of diseases where enzyme malfunction or overactivity is a factor. This application has implications for the treatment of conditions such as Alzheimer’s disease, where enzyme inhibition can play a role in managing disease progression.

Organic Synthesis and Drug Design

2-pyrazol-1-yl-1H-benzimidazole: serves as a versatile building block in organic synthesis. It can be used to create a wide range of complex molecules with potential pharmacological activities. Additionally, its structure can be modified to design drug analogues with improved properties, such as increased solubility or reduced side effects.

Molecular Docking Studies

Molecular docking studies utilize 2-pyrazol-1-yl-1H-benzimidazole derivatives to explore their interactions with biological targets . These studies help in understanding the binding affinity and mode of action of these compounds, which is crucial for rational drug design and the development of more effective therapeutic agents.

Pharmacophore Development

The unique combination of benzimidazole and pyrazole rings in 2-pyrazol-1-yl-1H-benzimidazole makes it an interesting pharmacophore . Researchers can use this compound as a template to develop new drugs with desired biological activities by systematically modifying its structure and observing the changes in biological response.

Safety and Hazards

The compound “2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-pyrazol-1-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-2-5-9-8(4-1)12-10(13-9)14-7-3-6-11-14/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKRHMVAGXMKAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348644
Record name 2-(1H-Pyrazol-1-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole

CAS RN

6488-88-6
Record name 2-(1H-Pyrazol-1-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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